molecular formula C12H12O4 B14867212 Methyl 3,5-diacetylbenzoate

Methyl 3,5-diacetylbenzoate

Cat. No.: B14867212
M. Wt: 220.22 g/mol
InChI Key: IPFBQMHHEFOJDW-UHFFFAOYSA-N
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Description

Methyl 3,5-diacetylbenzoate is an aromatic ester derivative of benzoic acid featuring acetyl groups at the 3 and 5 positions of the benzene ring and a methyl ester at the carboxyl group. This compound is of significant interest in organic synthesis due to its dual acetyl substituents, which enhance its electron-withdrawing properties and influence reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 3,5-diacetylbenzoate

InChI

InChI=1S/C12H12O4/c1-7(13)9-4-10(8(2)14)6-11(5-9)12(15)16-3/h4-6H,1-3H3

InChI Key

IPFBQMHHEFOJDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-diacetylbenzoate can be synthesized through the Friedel-Crafts acylation of methyl benzoate. The reaction involves the use of acetyl chloride (CH3COCl) and an aluminum chloride (AlCl3) catalyst. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain the anhydrous conditions and precise temperature control required for optimal yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-diacetylbenzoate undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Corresponding carboxylic acids

  • Reduction:

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Anhydrous solvents (e.g., ether, tetrahydrofuran)

      Products: Corresponding alcohols

  • Substitution:

      Reagents: Halogens (e.g., bromine, chlorine)

      Conditions: Presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3)

      Products: Halogenated derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Bromine in the presence of iron(III) bromide

Major Products:

    Oxidation: 3,5-diacetylbenzoic acid

    Reduction: 3,5-dihydroxybenzoic acid

    Substitution: 3,5-diacetyl-4-bromobenzoate

Scientific Research Applications

Methyl 3,5-diacetylbenzoate has several applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of electrophilic aromatic substitution reactions.
  • Biology:

    • Investigated for its potential antimicrobial properties.
    • Used in the development of bioactive compounds.
  • Medicine:

    • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the formulation of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 3,5-diacetylbenzoate involves its interaction with various molecular targets and pathways. The compound’s acetyl groups can participate in nucleophilic acyl substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis.

Molecular Targets and Pathways:

    Nucleophilic Acyl Substitution: The acetyl groups on the benzene ring can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing acetyl groups.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 3,5-diacetylbenzoate with key analogs, emphasizing substituent patterns and functional group differences:

Compound Name Substituents Key Features
This compound 3,5-acetyl; methyl ester High electron-withdrawing effect; potential for nucleophilic aromatic substitution.
Methyl 4-acetoxy-3,5-dimethoxybenzoate 4-acetoxy; 3,5-methoxy Acetoxy group enhances solubility; methoxy groups donate electrons.
Methyl 3,5-dibromo-2-diacetylaminobenzoate 3,5-bromo; 2-diacetylamino Bromine atoms increase steric bulk; diacetylamino group alters hydrogen bonding.
Methyl 3,5-dimethoxybenzoylformate 3,5-methoxy; benzoylformate Methoxy groups improve solubility; benzoylformate moiety enables keto-enol tautomerism.
Methyl 3,5-diamino-2-methylbenzoate 3,5-amino; 2-methyl Amino groups enable hydrogen bonding; methyl group reduces ring reactivity.
Key Observations:
  • Electron Effects : Acetyl groups in this compound withdraw electrons, making the aromatic ring less reactive toward electrophilic substitution compared to methoxy-substituted analogs (e.g., Methyl 3,5-dimethoxybenzoylformate) .
  • Solubility: The presence of polar acetyl groups may improve solubility in polar solvents relative to non-polar substituents like bromine .
  • Biological Activity : Acetylated benzoates are less likely to exhibit direct antimicrobial activity compared to halogenated analogs (e.g., Methyl 3,5-dichloro-4-methoxybenzoate ), as halogens often enhance membrane disruption.

Physicochemical Properties

Property This compound (Predicted) Methyl 3,5-dimethoxybenzoylformate Methyl 3,5-dibromo-2-diacetylaminobenzoate
Molecular Weight ~236.22 g/mol 256.25 g/mol 382.04 g/mol
Melting Point 150–160°C (est.) Not reported 380–383 K (107–110°C)
Solubility in MeOH High High Moderate
Reactivity Electrophilic substitution inhibited Keto-enol tautomerism possible Bromine enables nucleophilic displacement

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